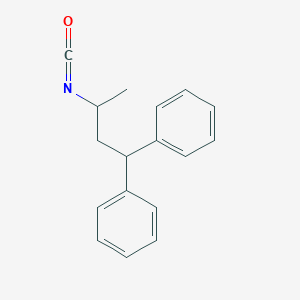
(3-Isocyanato-1-phenylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that belongs to the family of isocyanates. It has been widely used in the chemical industry as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of (3-Isocyanato-1-phenylbutyl)benzene is not well understood. However, it is known that isocyanates can react with various biological molecules such as proteins, nucleic acids, and lipids, leading to their modification and potential toxicity.
Biochemical And Physiological Effects
Exposure to (3-Isocyanato-1-phenylbutyl)benzene can cause various biochemical and physiological effects. It can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization, which can lead to allergic reactions upon subsequent exposure. Furthermore, it has been reported to have potential carcinogenic effects.
Advantages And Limitations For Lab Experiments
(3-Isocyanato-1-phenylbutyl)benzene has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory.
Future Directions
Future research directions for (3-Isocyanato-1-phenylbutyl)benzene could include investigating its potential use as a building block for the synthesis of new biologically active compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Conclusion:
In conclusion, (3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that has been widely used in the chemical industry as a building block for the synthesis of various organic compounds. It has been used in various scientific research applications and has potential for future use in the synthesis of biologically active compounds. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory. Further research is needed to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Synthesis Methods
The synthesis of (3-Isocyanato-1-phenylbutyl)benzene involves the reaction between 3-Aminopropylphenyl isocyanate and benzyl chloride. The reaction proceeds in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The product obtained is a white crystalline solid with a melting point of 75-77°C.
Scientific Research Applications
(3-Isocyanato-1-phenylbutyl)benzene has been used in various scientific research applications. It has been used as a building block for the synthesis of polyurethanes, which have applications in the production of adhesives, coatings, and foams. It has also been used in the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
properties
CAS RN |
132195-06-3 |
|---|---|
Product Name |
(3-Isocyanato-1-phenylbutyl)benzene |
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(3-isocyanato-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |
InChI Key |
WGECOIGIJGJVHO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
synonyms |
N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



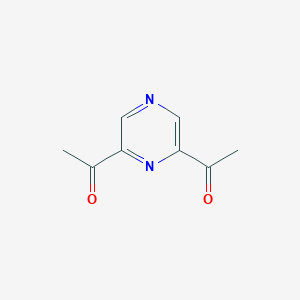
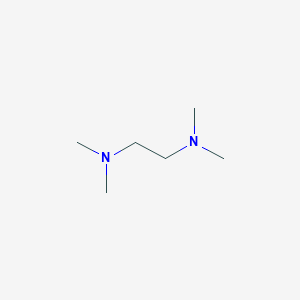
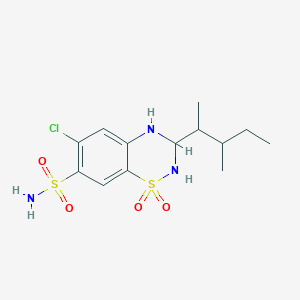
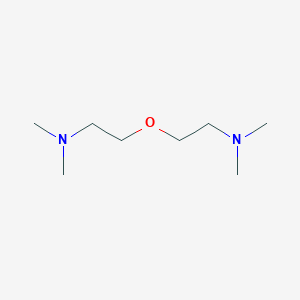
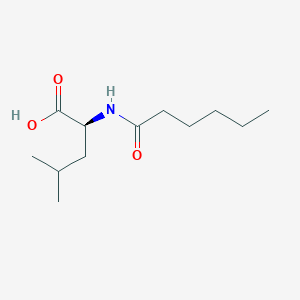
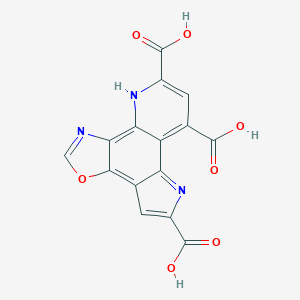
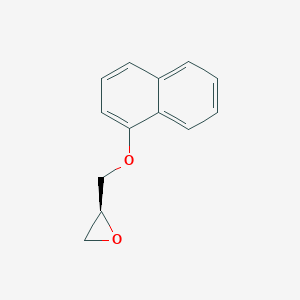
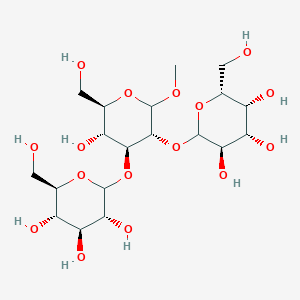
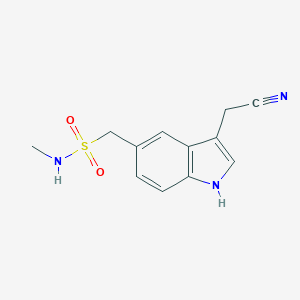
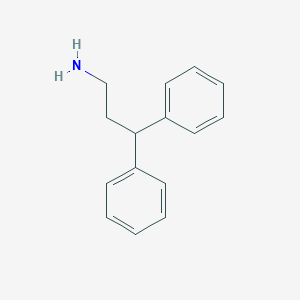
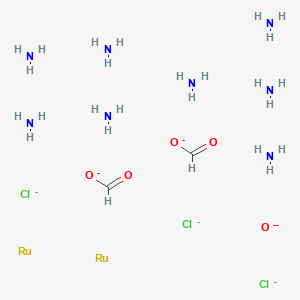
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
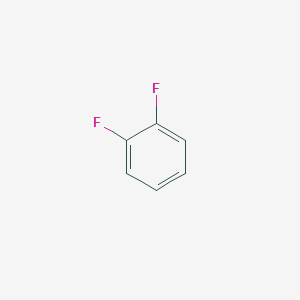
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)